
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde typically involves the bromination of 3-(3-chlorophenyl)acrylaldehyde. One common method is the addition of bromine to the double bond of the acrylaldehyde under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 3-(3-chlorophenyl)acrylic acid.
Reduction: Formation of 3-(3-chlorophenyl)acryl alcohol.
Aplicaciones Científicas De Investigación
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(3-Chlorophenyl)-2-phenylacrylic acid: Similar structure but with a phenyl group instead of a bromine atom.
(Z)-2-Bromo-3-(4-chlorophenyl)acrylaldehyde: Similar structure but with the chlorine atom in a different position on the phenyl ring.
(Z)-2-Bromo-3-(3-methylphenyl)acrylaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
(Z)-2-Bromo-3-(3-chlorophenyl)acrylaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and potential biological applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C9H6BrClO |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
(Z)-2-bromo-3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)4-7-2-1-3-9(11)5-7/h1-6H/b8-4- |
Clave InChI |
QZYGVDBOTWXNCG-YWEYNIOJSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C(/C=O)\Br |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


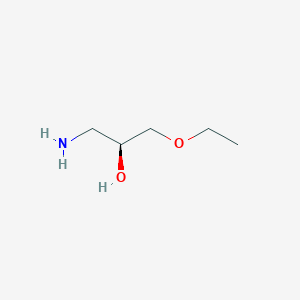
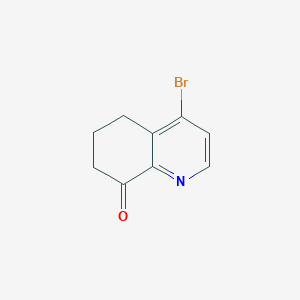
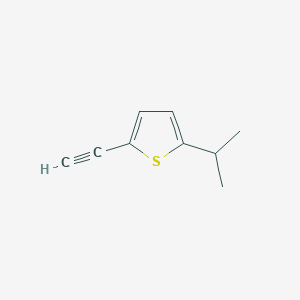
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
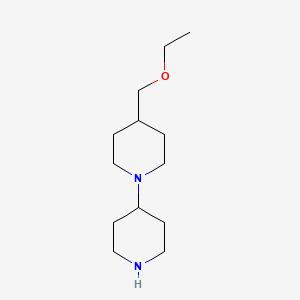
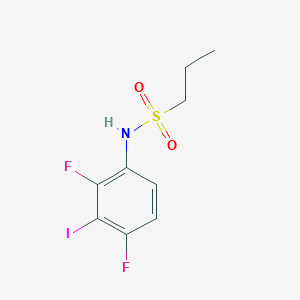

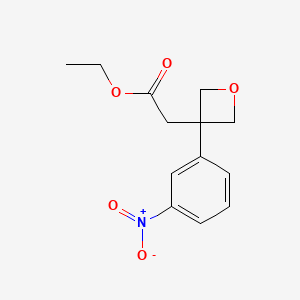
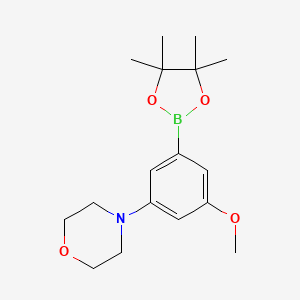
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)

![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)


